Product packaging for 2-(Thian-2-yl)pyrimidine-4-carboxylic acid(Cat. No.:)

2-(Thian-2-yl)pyrimidine-4-carboxylic acid

Cat. No.: B13190562
M. Wt: 224.28 g/mol
InChI Key: SMLMNDIIZJFYRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Thian-2-yl)pyrimidine-4-carboxylic acid (CAS 1539657-08-3) is a heterocyclic compound with molecular formula C 10 H 12 N 2 O 2 S and molecular weight 224.29 g/mol. This pyrimidine-carboxylic acid derivative features a tetrahydropyran ring system, making it a valuable scaffold in medicinal chemistry and drug discovery research. The compound serves as a key synthetic intermediate for the development of antimicrobial agents, particularly against Pseudomonas aeruginosa . Researchers utilize this building block to create novel thienopyrimidine derivatives through peptide coupling and other derivatization strategies, enabling the exploration of structure-activity relationships in antimicrobial drug development . The carboxylic acid functionality allows for further chemical modifications, including amide formation, while the heterocyclic system contributes to potential biological activity through interactions with bacterial targets such as the TrmD enzyme . This compound is provided as a high-purity research chemical for laboratory investigations and is strictly intended for research purposes only. Not for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2O2S B13190562 2-(Thian-2-yl)pyrimidine-4-carboxylic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12N2O2S

Molecular Weight

224.28 g/mol

IUPAC Name

2-(thian-2-yl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C10H12N2O2S/c13-10(14)7-4-5-11-9(12-7)8-3-1-2-6-15-8/h4-5,8H,1-3,6H2,(H,13,14)

InChI Key

SMLMNDIIZJFYRL-UHFFFAOYSA-N

Canonical SMILES

C1CCSC(C1)C2=NC=CC(=N2)C(=O)O

Origin of Product

United States

Advanced Spectroscopic and Analytical Characterization of 2 Thian 2 Yl Pyrimidine 4 Carboxylic Acid and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal intensities, the precise connectivity and spatial arrangement of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. In a representative analogue, the ¹H NMR spectrum, typically recorded in a solvent like DMSO-d₆, reveals distinct signals for each unique proton.

For 6-(5-((4-bromobenzyl)carbamoyl)pyrimidin-2-yl)nicotinic acid , the following proton signals are observed:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
13.64s1HCarboxylic acid (-COOH)
9.52t1HAmide (-NH)
9.39s2HPyrimidine (B1678525) C5-H
9.25s1HPyridine (B92270) C2-H
8.57d1HPyridine C6-H
8.47dd1HPyridine C4-H
7.60-7.49m2HBromobenzyl (aromatic)
7.35d2HBromobenzyl (aromatic)
4.52d2HMethylene (B1212753) (-CH₂)

The downfield shift of the carboxylic acid proton (13.64 ppm) is characteristic due to its acidic nature. The amide proton appears as a triplet at 9.52 ppm. The protons on the pyrimidine and pyridine rings appear in the aromatic region (8.47-9.39 ppm), with their specific chemical shifts and multiplicities determined by their electronic environment and coupling to neighboring protons. The methylene protons of the benzyl (B1604629) group are observed as a doublet at 4.52 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal in the spectrum.

For 6-(5-((4-bromobenzyl)carbamoyl)pyrimidin-2-yl)nicotinic acid , the ¹³C NMR spectrum in DMSO-d₆ shows the following key resonances:

Chemical Shift (δ) ppmAssignment
165.92Carboxylic acid Carbonyl (C=O)
163.53Amide Carbonyl (C=O)
162.88Pyrimidine C2
156.86Pyrimidine C4
156.74Pyrimidine C6
150.47Pyridine C2
138.34Pyridine C6
138.18Bromobenzyl C1 (ipso)
131.21Bromobenzyl (aromatic)
129.67Bromobenzyl (aromatic)
127.64Pyridine C4
126.50Pyridine C3
123.80Pyridine C5
120.00Bromobenzyl C4 (ipso)
42.14Methylene Carbon (-CH₂)

The carbonyl carbons of the carboxylic acid and amide groups are observed at the downfield end of the spectrum (165.92 and 163.53 ppm, respectively). The carbons of the pyrimidine and pyridine rings resonate in the 120-163 ppm range, characteristic of aromatic and heteroaromatic systems. The methylene carbon signal appears upfield at 42.14 ppm.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method used for determining the molecular weight of a compound and for gaining structural information through fragmentation analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is invaluable for analyzing complex mixtures and confirming the molecular weight of synthesized compounds. In the analysis of pyrimidine derivatives, LC-MS is used to verify the successful synthesis of the target molecule by identifying its molecular ion peak. For the analogue 6-(5-((4-bromobenzyl)carbamoyl)pyrimidin-2-yl)nicotinic acid , an ESI-MS (Electrospray Ionization Mass Spectrometry) analysis would show a prominent peak at m/z 413.33, corresponding to the protonated molecule [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. This is a critical step in confirming the identity of a newly synthesized compound. For a derivative of 2-(Thian-2-yl)pyrimidine-4-carboxylic acid, HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of specific functional groups present in the molecule.

The IR spectrum of a this compound derivative would exhibit several key absorption bands that confirm the presence of its characteristic functional groups. While a specific spectrum for the title compound is not available, the expected characteristic peaks based on its structure and related pyrimidine derivatives are as follows:

Wavenumber (cm⁻¹)Functional GroupVibration
3300-2500 (broad)O-H (Carboxylic Acid)Stretching
~3200N-H (Amide, if present)Stretching
~1700C=O (Carboxylic Acid)Stretching
~1650C=O (Amide, if present)Stretching
1600-1450C=C and C=N (Aromatic Rings)Stretching
~1200C-O (Carboxylic Acid)Stretching
~700C-S (Thian Ring)Stretching

The broad O-H stretch of the carboxylic acid is a particularly distinctive feature. The C=O stretching frequency provides information about the electronic environment of the carbonyl group. The presence of aromatic C=C and C=N stretching vibrations confirms the pyrimidine and any other aromatic rings in the structure. The C-S stretching vibration, while typically weak, would indicate the presence of the thian moiety.

X-ray Diffraction Studies for Solid-State Structure Elucidation

As of the latest literature surveys, a definitive single-crystal X-ray diffraction study for this compound has not been reported. The solid-state structure of this specific compound, therefore, remains to be elucidated. However, to provide insight into the crystalline arrangement of the core pyrimidine-4-carboxylic acid moiety, the well-characterized structure of pyrimidine-4-carboxylic acid is discussed here as a pertinent reference.

The crystal structure of pyrimidine-4-carboxylic acid has been determined by single-crystal X-ray diffraction, revealing a monoclinic system. nih.govresearchgate.net The molecules are organized into planar sheets that are stacked along the b-axis. nih.govresearchgate.net This layered arrangement is primarily dictated by specific intermolecular interactions.

A key feature of the crystal packing is the presence of O—H⋯N hydrogen bonds. nih.govresearchgate.net In this interaction, the protonated oxygen atom of the carboxylic acid group on one molecule acts as a hydrogen bond donor to a nitrogen atom on the pyrimidine ring of an adjacent molecule. nih.govresearchgate.net This hydrogen bonding pattern results in the formation of chains of molecules extending along the nih.gov direction. nih.gov The distance of this O—H⋯N hydrogen bond is reported to be 2.658(3) Å. researchgate.net

These molecular sheets are further held together by van der Waals forces, with a reported distance of 3.171(1) Å between adjacent sheets. researchgate.net The atoms of the pyrimidine ring and the carboxylate group are coplanar within each molecule. researchgate.net The molecules themselves are situated on a mirror plane within the crystal lattice. nih.govresearchgate.net

Crystallographic Data for Pyrimidine-4-carboxylic acid
ParameterValue
Chemical FormulaC₅H₄N₂O₂
Molecular Weight (g/mol)124.10
Crystal SystemMonoclinic
Space GroupP2₁/m
a (Å)6.0080 (12)
b (Å)6.3519 (13)
c (Å)7.4834 (15)
β (°)112.20 (3)
Volume (ų)264.41 (9)
Z2
Temperature (K)293
RadiationMo Kα
R-factor0.048

Computational Chemistry and in Silico Approaches in the Study of 2 Thian 2 Yl Pyrimidine 4 Carboxylic Acid

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and its protein target.

Receptor-Ligand Interaction Prediction and Binding Site Analysis

Molecular docking simulations are instrumental in elucidating how a ligand such as 2-(Thian-2-yl)pyrimidine-4-carboxylic acid might interact with a biological target at the atomic level. These studies can identify key amino acid residues within the receptor's binding site that form crucial interactions with the ligand. For instance, in studies of similar pyrimidine (B1678525) derivatives, docking has been used to identify hydrogen bonds, hydrophobic interactions, and electrostatic interactions that govern the binding process. nih.govnih.gov For this compound, the pyrimidine ring, the carboxylic acid group, and the thianyl moiety would be of particular interest for their potential to form specific interactions within a binding pocket. The analysis of these interactions helps in understanding the basis of molecular recognition and can guide the design of more potent and selective inhibitors.

An illustrative example of the types of interactions that can be predicted for a compound like this compound is shown in the table below. This is a generalized representation based on common interactions observed for similar molecules.

Interaction TypePotential Interacting Group on LigandPotential Interacting Residue on Receptor
Hydrogen Bond (Donor)Carboxylic acid (-COOH)Aspartate, Glutamate, Serine
Hydrogen Bond (Acceptor)Pyrimidine Nitrogens, Carbonyl OxygenArginine, Lysine, Histidine
Hydrophobic InteractionThianyl RingLeucine, Valine, Isoleucine
π-π StackingPyrimidine RingPhenylalanine, Tyrosine, Tryptophan

Prediction of Binding Affinities and Orientations

A primary output of molecular docking is the prediction of the binding affinity, often expressed as a scoring function or binding energy, which estimates the strength of the receptor-ligand interaction. Lower binding energy values typically indicate a more stable complex. Docking algorithms explore multiple possible binding poses (orientations) of the ligand within the active site and rank them based on these scores. nih.gov This allows researchers to identify the most probable binding mode of the compound. For example, studies on thieno[2,3-d]pyrimidine (B153573) derivatives have successfully used docking to predict binding affinities against various enzymes, which were later correlated with experimental inhibitory activities. uran.uauran.ua Such predictions are crucial for prioritizing compounds for synthesis and biological testing.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

3D-QSAR Approaches for Activity Prediction

Three-dimensional QSAR (3D-QSAR) models provide a more detailed understanding of the relationship between the three-dimensional properties of a molecule and its biological activity. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build these models. These methods generate 3D contour maps that visualize the regions where modifications to the molecular structure are likely to enhance or diminish activity. For instance, a 3D-QSAR study on a series of thieno[3,2-d]pyrimidine (B1254671) derivatives identified the importance of steric and electrostatic fields around the molecule for its cytotoxic activity. nih.gov Such models can be invaluable for the rational design of new analogs of this compound with improved potency. The generated models are validated statistically to ensure their predictive power. researchgate.net

The following table summarizes key statistical parameters often used to validate 3D-QSAR models, based on findings for related pyrimidine structures. nih.gov

ParameterDescriptionTypical Value for a Robust Model
Cross-validated correlation coefficient> 0.5
Non-cross-validated correlation coefficient> 0.6
F-valueF-test statisticHigh value
SEEStandard Error of EstimateLow value

Mechanistic Insights through Computational Simulations

Computational simulations can also be employed to study the dynamics of molecular systems and the mechanisms of chemical reactions, providing insights that are not accessible through static modeling alone.

Reaction Mechanism Studies (e.g., Oxidation Pathways)

Computational methods, particularly those based on quantum mechanics, can be used to investigate the detailed mechanisms of chemical reactions. For a compound like this compound, this could involve studying its metabolic fate, such as potential oxidation pathways. For instance, it is known that similar compounds can be oxidized under specific conditions. Computational simulations can map out the entire reaction pathway, identify transition states, and calculate activation energies, thereby predicting the most likely oxidation products. This information is valuable for understanding the compound's stability and potential metabolites.

Conformational Analysis using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and geometry of molecules. ijcce.ac.ir Conformational analysis, a key application of DFT, determines the three-dimensional arrangement of atoms in a molecule and the relative energies of different spatial orientations, known as conformers. Understanding the preferred conformation of a molecule is critical, as it dictates how it will interact with biological targets such as enzymes and receptors. researchgate.net

Research on similar tetrahydropyrimidine (B8763341) derivatives has shown that the six-membered ring can adopt conformations like a twisted boat or a flattened-boat structure. researchgate.net In the case of this compound, DFT would be used to calculate the energies of various conformers to identify the global minimum energy structure. This information is vital for understanding its potential binding modes in a receptor's active site. echemcom.com

Table 1: Illustrative DFT-Calculated Conformational Parameters for this compound Note: This table presents hypothetical data based on typical DFT analyses of similar heterocyclic compounds, as specific experimental or computational results for this exact molecule are not publicly available.

ParameterConformer 1 (Lowest Energy)Conformer 2Relative Energy (kcal/mol)
Dihedral Angle (Thian-C2-N1-C6)-175.8°-25.3°2.1 kcal/mol
Dihedral Angle (N3-C4-C(O)-O)5.2°178.9°
Ring Conformation (Thian)ChairTwist-Boat

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

Before a compound can be considered a viable drug candidate, its pharmacokinetic profile—encompassing absorption, distribution, metabolism, and excretion (ADME)—must be evaluated. In silico ADME prediction tools have become a cornerstone of the early-phase drug discovery process, as they can rapidly screen compounds for potential liabilities, reducing the time and cost associated with experimental assays. sifisheriessciences.comnih.gov

For this compound, various computational models can predict key ADME properties. These predictions are often based on established guidelines like Lipinski's Rule of Five, which helps to assess a compound's "drug-likeness" and its potential for oral bioavailability. sifisheriessciences.comekb.eg Properties such as lipophilicity (calculated as logP), aqueous solubility, human intestinal absorption (HIA), and potential for blood-brain barrier (BBB) penetration are commonly evaluated. ekb.egekb.eg Software platforms like SwissADME and QikProp are frequently used for these predictions. sifisheriessciences.comekb.eg The presence of both hydrogen bond donors (in the carboxylic acid) and acceptors (the nitrogen atoms in the pyrimidine ring) will significantly influence these properties.

Table 2: Predicted ADME Properties for this compound Note: The values in this table are predictive and generated from computational models for illustrative purposes.

PropertyPredicted ValueInterpretation
Molecular Weight224.26 g/molComplies with Lipinski's Rule (<500)
LogP (Lipophilicity)1.85Good balance between solubility and permeability
Aqueous Solubility (LogS)-2.5Moderately soluble
Hydrogen Bond Donors1Complies with Lipinski's Rule (≤5)
Hydrogen Bond Acceptors4Complies with Lipinski's Rule (≤10)
Human Intestinal AbsorptionHighLikely well-absorbed from the gut
BBB PermeantNoLow risk of central nervous system side effects ekb.eg

Virtual Screening and Rational Design of Compound Libraries

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov The molecular scaffold of this compound serves as an excellent starting point for the rational design of new compound libraries. nih.govresearchgate.net Pyrimidine-based structures are common in medicinal chemistry and are recognized as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. researchgate.net

In a typical workflow, the core structure of this compound would be used as a template. A virtual library is then generated by adding a variety of chemical substituents at different positions on the pyrimidine or thian rings. researchgate.net This process can create thousands or even millions of virtual analogues. These libraries are then computationally "docked" into the active site of a target protein to predict their binding affinity and orientation. tandfonline.com This approach allows researchers to explore a vast chemical space efficiently, prioritizing a smaller, more manageable number of compounds for actual synthesis and biological testing. nih.gov The goal is to identify derivatives with improved potency, selectivity, or pharmacokinetic properties compared to the original scaffold.

Table 3: Example of a Virtual Library Design Based on the this compound Scaffold

Scaffold Position for ModificationExample Substituent (R-group)Rationale for Modification
Pyrimidine Ring (Position 5)-Cl, -F, -CH3To explore hydrophobic interactions and electronic effects.
Thian Ring (Various Positions)-OH, =O (oxo)To introduce hydrogen bonding capabilities or alter ring conformation.
Carboxylic Acid-COOCH3 (Methyl Ester), -CONH2 (Amide)To modify polarity, solubility, and hydrogen bonding potential.

Structure Activity Relationship Sar Studies of 2 Thian 2 Yl Pyrimidine 4 Carboxylic Acid Derivatives

Impact of Substituent Variations on Biological Potency and Selectivity

The biological potency and selectivity of pyrimidine-based compounds are highly sensitive to the nature and position of various substituents. Studies on analogous pyrimidine-4-carboxamides and thieno[2,3-d]pyrimidines reveal that modifications at different positions of the core structure can lead to significant changes in activity.

In a series of pyrimidine-4-carboxamide (B1289416) inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), extensive SAR studies were conducted by modifying three key positions (R¹, R², and R³). nih.gov For the R¹ substituent on the carboxamide nitrogen, no improvement in inhibitory activity was observed when moving away from a cyclopropylmethyl group, suggesting this position may be situated in a shallow, lipophilic pocket. nih.gov

For the R² substituent at the 2-position of the pyrimidine (B1678525) ring, conformational restriction proved beneficial. Replacing a flexible N-methylphenethylamine group with a more rigid (S)-3-phenylpiperidine resulted in a threefold increase in inhibitory potency. scielo.br Further variations at this position showed that both the nature of the ring and the stereochemistry were critical for activity.

Variations at the 6-position (R³) also had a profound impact. Exchanging a morpholine (B109124) group for an (S)-3-hydroxypyrrolidine not only reduced lipophilicity but also increased the activity by tenfold. scielo.br Conversely, substitutions on the 4-position of the morpholine ring were generally not well-tolerated. scielo.br The data suggests that a delicate balance of hydrophobicity, polarity, and steric bulk is required for optimal interaction with the biological target.

Similarly, in a series of 2-alkyl-4-amino-thieno[2,3-d]pyrimidines evaluated for anti-proliferative activity against cancer cell lines, the nature of the alkyl group at the 2-position was a key determinant of potency and selectivity. For instance, a 2-chloroethyl substituted derivative (Compound 3) was highly toxic to MCF-7 breast cancer cells. In contrast, the corresponding 2-ethyl substituted analog (Compound 4) showed slightly lower, but more selective, activity against the same cell line. nih.gov

The following table summarizes the impact of substituent variations on the anti-proliferative activity of 2-alkyl-4-amino-thieno[2,3-d]pyrimidine-6-carboxylates against the MCF-7 cell line. nih.gov

Compound IDR Group (at C2-position)IC₅₀ (µM)Selectivity Index (SI)
3 -CH₂CH₂Cl0.045-
4 -CH₂CH₃0.1112.7

Data sourced from reference nih.gov. The Selectivity Index (SI) is a ratio of cytotoxicity on normal cells versus cancer cells, with higher values indicating greater selectivity.

These findings collectively underscore the critical role of substituent variations in fine-tuning the biological profile of pyrimidine-based scaffolds. For derivatives of 2-(thian-2-yl)pyrimidine-4-carboxylic acid, it can be inferred that modifications on the pyrimidine ring and the carboxamide moiety would likely have a significant impact on their potency and selectivity.

Scaffold Modifications and Their Influence on Activity Profiles

Modifying the core scaffold of a biologically active molecule is a common strategy in medicinal chemistry to improve potency, alter selectivity, or enhance pharmacokinetic properties. In the context of pyrimidine-4-carboxylic acid derivatives, several scaffold modifications have been explored, providing valuable insights into the structural requirements for activity.

One prominent example is the "scaffold hopping" approach, where a known active core is replaced by a structurally different group that maintains similar spatial and electronic features. This has been successfully applied to pyrimidine-based compounds. For instance, in the development of Notum inhibitors, a thieno[2,3-d]pyrimidine (B153573) scaffold was replaced with a furano[2,3-d]pyrimidine core. nih.gov This modification, replacing the thiophene (B33073) sulfur with an oxygen atom, was well-tolerated and led to potent inhibitors. nih.gov Further exploration showed that replacing the thienopyrimidine with a pyrazolopyrimidine resulted in a significant loss of activity, whereas a pyrrolopyrimidine scaffold showed weak inhibitory potential. nih.gov This indicates that the nature of the fused heterocyclic ring is crucial for maintaining the necessary interactions with the target protein.

Another study on anti-Mycobacterium ulcerans agents identified a thieno[3,2-d]pyrimidine (B1254671) core as a promising starting point. SAR studies revealed that this thienopyrimidine core could be replaced by a quinazoline (B50416) scaffold while retaining significant activity, demonstrating the utility of scaffold hopping in discovering novel chemotypes. researchgate.net

These examples highlight that while the pyrimidine-4-carboxylic acid core is a robust anchor for biological activity, the nature of the fused ring system or large substituents attached to it dramatically influences the activity profile. For this compound, this suggests that modifications to the thian ring, such as altering its oxidation state (to a sulfoxide (B87167) or sulfone) or replacing it with other saturated heterocycles, could be a viable strategy for modulating its biological effects.

Elucidation of Pharmacophore Features

A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. Based on the SAR studies of various pyrimidine-4-carboxylic acid and thienopyrimidine analogs, several key pharmacophoric features can be elucidated.

For many pyrimidine-based inhibitors, the pyrimidine ring itself serves as a central scaffold, positioning the critical interacting groups in the correct orientation within the target's binding site. Key pharmacophoric features often include:

Hydrogen Bond Acceptors: The nitrogen atoms within the pyrimidine ring are frequently involved in hydrogen bonding interactions with amino acid residues in the target protein. researchgate.net

Aromatic/Hydrophobic Regions: Attached aryl or heteroaryl groups, such as the phenyl group in 2-phenylpyrimidine (B3000279) derivatives or the fused thiophene ring in thienopyrimidines, often occupy hydrophobic pockets in the binding site. researchgate.netbenthamdirect.com The thian group in the titular compound would present a non-aromatic hydrophobic feature.

Hydrogen Bond Donors/Acceptors in Substituents: Functional groups on the substituents, such as the amide NH in pyrimidine-4-carboxamides or hydroxyl groups on appended rings (e.g., (S)-3-hydroxypyrrolidine), are critical for forming specific hydrogen bonds that anchor the molecule and contribute to its potency. scielo.br

Defined Steric Volumes: The size and shape of the substituents are crucial. For instance, the SAR of NAPE-PLD inhibitors showed that while a certain degree of steric bulk is tolerated at the R² position, substitutions at other positions are highly constrained. scielo.br

Pharmacophore mapping of pyrimidine derivatives designed as anticancer DNA inhibitors identified a common hypothesis (DHHRR_1) which includes two hydrogen bond donors, two hydrogen bond acceptors, and two aromatic rings as essential features for high-affinity binding. benthamdirect.com Similarly, studies on 2,4-disubstituted pyrimidines as cholinesterase inhibitors highlighted the importance of the central pyrimidine ring as a template for positioning substituents that interact with different regions of the enzyme's active site. researchgate.net

For this compound, a putative pharmacophore would likely include the hydrogen bond accepting nitrogen atoms of the pyrimidine ring, a hydrophobic region defined by the thian ring, and the hydrogen bond donating and accepting capabilities of the carboxylic acid group at the 4-position.

Correlation between Molecular Structure and Observed Biological Effects

The observed biological effects of pyrimidine derivatives are a direct consequence of their molecular structure, which dictates their ability to bind to a specific biological target and elicit a response. The correlation between structure and effect can be seen across different classes of pyrimidine-based compounds.

For thieno[2,3-d]pyrimidine derivatives acting as protein kinase CK2 inhibitors, the presence of a 3-propanoic acid chain linked via a thioether at the 4-position was a key structural feature for activity. The potency was further modulated by the substituent at the 5-position of the thienopyrimidine core, with electron-donating groups like methyl or ethoxy on a phenyl ring leading to the most active compounds. nih.gov This shows a direct correlation between the electronic properties of a substituent and the resulting biological effect.

The anti-proliferative effects of 2-alkyl-4-amino-thieno[2,3-d]pyrimidines also show a clear structure-effect relationship. As shown in the table in section 6.1, the replacement of a chloroethyl group with an ethyl group at the 2-position resulted in a change in both potency and selectivity against MCF-7 cancer cells. nih.gov This highlights how subtle changes in the steric and electronic nature of a substituent can fine-tune the biological response.

The following table presents data for a series of (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids, illustrating the correlation between the substituent on the phenyl ring at the 5-position and the inhibitory activity against protein kinase CK2. nih.gov

CompoundR Group (at C5-phenyl)IC₅₀ (µM)
1 4-Methyl0.10
2 4-Ethoxy0.125
3 H>10

Data sourced from reference nih.gov.

These examples establish a strong precedent for the direct correlation between molecular structure and biological effects in pyrimidine-based compounds. For derivatives of this compound, it is highly probable that specific structural modifications would lead to predictable changes in their biological activity, whether it be through altering binding affinity, selectivity, or pharmacokinetic properties.

Challenges and Future Directions in Research on 2 Thian 2 Yl Pyrimidine 4 Carboxylic Acid

Limitations of Current Synthetic Methodologies for Specific Derivatives

The synthesis of highly functionalized pyrimidine (B1678525) derivatives often involves multi-step processes that can present significant challenges. nih.govnih.gov While general methods for creating the pyrimidine core are well-established, such as the condensation of α,β-unsaturated ketones with amidinium salts, the creation of specific derivatives of 2-(Thian-2-yl)pyrimidine-4-carboxylic acid is subject to several limitations. nih.gov

Harsh Reaction Conditions: Some established synthetic protocols for pyrimidines employ harsh reagents, such as phosphorus oxychloride, which can limit the compatibility of certain functional groups on the starting materials. acs.orgnih.gov This restricts the chemical diversity that can be introduced, particularly for derivatives intended to probe specific biological interactions that require sensitive functional groups.

Purification Challenges: The purification of intermediates and final products can be complex. Methods like column chromatography or recrystallization are often necessary, which can further reduce yields and increase the cost and time required for synthesis. nih.gov

Regioselectivity Issues: Introducing substituents onto the pyrimidine ring can be challenging. For example, in dichloropyrimidine intermediates, substitution reactions must be carefully controlled to ensure the desired regioselectivity, as one chloro group is typically more electrophilic than the other. acs.orgnih.gov Achieving selective functionalization of the thian ring without affecting the pyrimidine core presents an additional layer of complexity.

These limitations underscore the need for developing more efficient, robust, and versatile synthetic methodologies to facilitate the exploration of the chemical space around the this compound scaffold.

Under-explored Biological Activities and Novel Target Identification

The pyrimidine nucleus is a versatile pharmacophore found in compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govnih.govarabjchem.orgnih.govnih.gov However, for this compound specifically, the full range of its therapeutic potential remains largely unexplored. Research on closely related analogs provides a roadmap for identifying novel biological targets.

Derivatives of pyrimidine-4-carboxylic acid have shown promise in several therapeutic areas that are yet to be investigated for the thian-substituted variant:

Anti-Fibrotic Activity: A series of novel 2-(pyridin-2-yl) pyrimidine derivatives demonstrated significant anti-fibrotic activities, with some compounds showing superior potency to the clinical drug Pirfenidone. mdpi.comnih.gov These compounds were found to inhibit the expression of collagen and the content of hydroxyproline (B1673980) in hepatic stellate cells. mdpi.comnih.gov This suggests that this compound could be a valuable starting point for developing new anti-fibrotic agents.

Enzyme Inhibition: Pyrimidine-4-carboxamides have been identified as potent and selective inhibitors of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipid mediators. acs.orgnih.gov Additionally, other pyrimidine derivatives have been designed as effective xanthine (B1682287) oxidase inhibitors for the treatment of gout. nih.gov These findings suggest that the this compound scaffold could be adapted to target various enzymatic pathways.

Kinase Inhibition: The pyrimidine core is central to many kinase inhibitors used in oncology. nih.gov For example, derivatives of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine are highly potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6). researchgate.net Given the prevalence of pyrimidines as kinase inhibitors, exploring the potential of this compound derivatives in this area is a logical next step.

Antiviral and Antimicrobial Targets: Thienopyrimidine derivatives (a close structural relative) have been investigated as inhibitors of the SARS-CoV-2 main protease (Mpro) and as antimicrobial agents targeting enzymes like TrmD in P. aeruginosa. mdpi.comuran.uauran.ua These studies highlight the potential for identifying novel antiviral and antibacterial targets for the compound .

The table below summarizes biological activities identified in related pyrimidine structures, representing under-explored areas for this compound.

Potential Biological ActivityIdentified Target/PathwayRelated Compound ClassReference
Anti-FibrosisCollagen Prolyl 4-Hydroxylases (CP4H), COL1A1 Expression2-(Pyridin-2-yl) Pyrimidine Derivatives mdpi.comnih.govnih.gov
Enzyme InhibitionN-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD)Pyrimidine-4-Carboxamides acs.orgnih.gov
AnticancerCyclin-Dependent Kinases (CDK4/6)4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amines researchgate.net
AntiviralSARS-CoV-2 Main Protease (Mpro)Pyridopyrimidine Derivatives mdpi.com
AntibacterialTrmD Enzyme (P. aeruginosa)Thieno[2,3-d]pyrimidine-4-carboxylic Acids uran.uauran.ua

Advancements in Computational Modeling for Rational Design and Optimization

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. nih.gov For a scaffold like this compound, these in silico methods offer a rational approach to designing and optimizing derivatives with improved biological activity.

Molecular Docking: This technique can be used to predict the binding orientation and affinity of this compound and its analogs within the active site of a biological target. nih.gov Docking studies have been successfully employed to design novel pyrimidine-based inhibitors for targets such as xanthine oxidase and viral proteases, providing crucial insights into the key interactions that drive potency. nih.govmdpi.com This approach can be used to screen the compound against a wide range of known protein structures to identify new potential targets.

Quantitative Structure-Activity Relationship (QSAR): Once a series of derivatives is synthesized and tested, QSAR modeling can establish a mathematical correlation between the chemical structures and their biological activities. mdpi.com 2D and 3D-QSAR methods like CoMFA and CoMSIA can help identify the specific molecular features (e.g., steric, electronic, hydrophobic) that are critical for activity, thereby guiding the design of more potent compounds. mdpi.com

Pharmacophore Modeling: Pharmacophore models define the essential three-dimensional arrangement of features necessary for biological activity. These models can be generated based on the structure of a known ligand or the target's binding site and used to screen virtual libraries for novel compounds that fit the model, leading to the discovery of new chemical scaffolds. mdpi.com

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot of binding, MD simulations can model the dynamic behavior of the ligand-protein complex over time. nih.govmdpi.com This can help assess the stability of the predicted binding mode and provide a more accurate estimation of binding free energies, offering a higher level of confidence in the rational design process.

By integrating these computational tools, researchers can prioritize the synthesis of compounds with the highest probability of success, saving time and resources while enhancing the understanding of the molecule's mechanism of action.

Strategic Development for Enhanced Potency and Selectivity in Research Compounds

A systematic and integrated strategy is essential for optimizing the this compound scaffold into highly potent and selective research compounds. This involves a cyclical process of design, synthesis, and testing, informed by structure-activity relationship (SAR) data and computational insights.

Key strategic approaches include:

Systematic Structural Modification: A focused library of derivatives should be created by systematically modifying different parts of the molecule. This includes converting the carboxylic acid to various amides and esters, as well as introducing a range of substituents onto the pyrimidine and thian rings to probe for beneficial interactions with the target. acs.orgnih.gov

Bioisosteric Replacement: The thian ring can be replaced with other saturated or unsaturated heterocycles (e.g., piperidine (B6355638), morpholine (B109124), thiophene) to evaluate the importance of the ring's size, conformation, and the presence of the sulfur heteroatom. acs.orgnih.gov This can lead to significant improvements in potency, selectivity, and drug-like properties such as solubility. researchgate.net

Conformational Constraint: Introducing rigid structural elements can lock the molecule into its bioactive conformation, which often leads to an increase in binding affinity and selectivity. nih.gov This was demonstrated in the optimization of NAPE-PLD inhibitors, where replacing a flexible N-methylphenethylamine group with a more rigid (S)-3-phenylpiperidine structure increased potency. nih.gov

Structure-Based Drug Design (SBDD): When a high-resolution crystal structure of the target protein is available, SBDD can be employed to design ligands that fit precisely into the binding site. researchgate.net This approach allows for the rational introduction of functional groups that can form specific hydrogen bonds or hydrophobic interactions, leading to dramatic gains in potency.

The following table outlines potential modification strategies to guide the optimization of the lead compound.

Modification SiteStrategyRationaleExample from Literature
Carboxylic Acid (Position 4)Amide/Ester FormationImprove cell permeability, introduce new interaction points, and probe SAR.Conversion of pyrimidine-4-carboxylic acids to various amides to target NAPE-PLD. acs.orgnih.gov
Pyrimidine RingSubstitution with small alkyl or halogen groupsModulate electronics and sterics to improve binding and metabolic stability.Substitution on the pyrimidine core of CDK4/6 inhibitors to enhance selectivity. researchgate.net
Thian Ring (Position 2)Bioisosteric Replacement (e.g., with phenyl, piperidine, morpholine)Improve potency, selectivity, and physicochemical properties like solubility.Replacing a morpholine with a hydroxypyrrolidine reduced lipophilicity and increased activity 10-fold. nih.gov
Overall StructureConformational ConstraintReduce conformational flexibility to increase binding affinity and selectivity for the target.Replacing a flexible chain with a rigid piperidine ring increased inhibitory potency 3-fold. nih.gov

By pursuing these future directions, the scientific community can overcome existing challenges and unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of novel research tools and potential drug candidates.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(thian-2-yl)pyrimidine-4-carboxylic acid, and what critical parameters influence yield optimization?

  • Methodological Answer : The synthesis typically involves condensation reactions between thiophene derivatives and pyrimidine precursors. Key parameters include reaction temperature (optimized between 80–120°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., Pd-based catalysts for cross-coupling). Post-synthetic purification via recrystallization or column chromatography is critical. For analogous procedures, refer to thieno[2,3-d]pyrimidine-4-carboxylic acid syntheses involving amide coupling and cyclization steps .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) for purity assessment.
  • NMR (¹H/¹³C) to confirm substitution patterns, particularly thiophene-pyrimidine linkage.
  • High-resolution mass spectrometry (HRMS) for molecular ion validation.
    Cross-reference with analytical methods for structurally related pyrimidine-carboxylic acids .

Q. What specific handling precautions are required when working with this compound in laboratory settings?

  • Methodological Answer : Follow protocols for thiophene-containing compounds:

  • Use PPE (gloves, lab coat, goggles) and work in a fume hood.
  • Avoid exposure to moisture to prevent decomposition.
  • Store in airtight containers under inert gas (N₂/Ar) at –20°C.
    Safety guidelines from analogous thiophene-carboxylic acids apply .

Q. Which spectroscopic techniques are most effective for tracking reaction progress during synthesis?

  • Methodological Answer :

  • Thin-layer chromatography (TLC) with UV visualization for real-time monitoring.
  • In-situ FTIR to detect intermediate functional groups (e.g., carboxylic acid formation at ~1700 cm⁻¹).
  • Reaction aliquot quenching followed by LC-MS for time-point analysis.
    These methods align with protocols for pyrimidine derivatives .

Advanced Research Questions

Q. How can molecular docking studies be designed to evaluate the binding interactions of this compound derivatives with target enzymes?

  • Methodological Answer :

  • Use software like AutoDock Vina or Schrödinger Suite.
  • Prepare the ligand (protonation states optimized at pH 7.4) and receptor (crystal structure from PDB).
  • Validate docking protocols with known inhibitors (e.g., pyridyl amides in thieno[2,3-d]pyrimidine studies) .
  • Analyze binding poses for hydrogen bonds, π-π stacking, and hydrophobic interactions.

Q. What strategies are recommended for resolving contradictions between computational predictions (e.g., docking scores) and experimental bioactivity data for this compound class?

  • Methodological Answer :

  • Reassess force field parameters (e.g., solvation models, partial charge assignments).
  • Conduct molecular dynamics simulations to account for protein flexibility.
  • Validate with mutagenesis studies targeting residues identified in docking (e.g., discrepancies noted in thieno-pyrimidine studies where predicted interactions were absent experimentally) .

Q. What experimental design considerations are crucial when investigating structure-activity relationships (SAR) of this compound analogs?

  • Methodological Answer :

  • Variable selection : Systematically modify substituents (e.g., electron-withdrawing groups on the pyrimidine ring).
  • Control groups : Include unmodified parent compound and reference inhibitors.
  • Between-subjects design : Test analogs across independent biological replicates to minimize batch effects.
    For SAR frameworks, refer to benzo-/thieno-fused pyrimidine studies .

Q. How can researchers optimize reaction conditions to mitigate byproduct formation during large-scale synthesis?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary temperature, solvent, and catalyst loading to identify interactions.
  • Inline analytics : Use PAT (Process Analytical Technology) tools like ReactIR for real-time feedback.
  • Scale-down models : Perform kinetic studies in microreactors to predict scalability.
    Analogous optimization strategies are documented for pyrimidine-carboxylic acid derivatives .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across studies (e.g., varying IC₅₀ values)?

  • Methodological Answer :

  • Standardize assays : Use identical cell lines, incubation times, and controls.
  • Replicate conditions : Test compounds under reported protocols to identify methodological variables.
  • Meta-analysis : Compare data from structurally related compounds (e.g., thieno-pyrimidines) to contextualize outliers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.